molecular formula C16H15NO3 B13833730 Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate CAS No. 4112-08-7

Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate

Cat. No.: B13833730
CAS No.: 4112-08-7
M. Wt: 269.29 g/mol
InChI Key: MKAJIWRJVNVWRN-UHFFFAOYSA-N
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Description

Methyl 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzoate is a Schiff base derivative featuring a methyl benzoate core linked via an imine group to a 4-methoxyphenyl substituent. The E-configuration of the imine bond is critical for its planar structure, which enhances conjugation and influences electronic properties such as absorption spectra and nonlinear optical (NLO) behavior . This compound is typically synthesized through condensation reactions between methyl 4-aminobenzoate and 4-methoxybenzaldehyde under acidic or catalytic conditions, followed by purification via crystallization or column chromatography.

Properties

IUPAC Name

methyl 4-[(4-methoxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-15-9-3-12(4-10-15)11-17-14-7-5-13(6-8-14)16(18)20-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAJIWRJVNVWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4112-08-7
Record name Methyl 4-[[(4-methoxyphenyl)methylene]amino]benzoate
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Record name Methyl 4-(((4-methoxyphenyl)methylene-)amino)benzoate
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Record name Methyl 4-[[(4-methoxyphenyl)methylene-]amino]benzoate
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Preparation Methods

Key Reactants:

General Reaction:

$$
\text{Methyl 4-aminobenzoate} + \text{4-methoxybenzaldehyde} \xrightarrow[\text{solvent}]{\text{room temp or reflux}} \text{Methyl 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzoate} + H_2O
$$

Preparation of Key Starting Materials

Preparation of Methyl 4-aminobenzoate

Methyl 4-aminobenzoate is commonly prepared by esterification of 4-aminobenzoic acid or by catalytic hydrogenation of methyl 4-cyanobenzoate. A patented method describes the following:

  • Esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid.
  • Careful pH and temperature control during workup to prevent hydrolysis of the methyl ester.
  • Extraction steps using organic solvents (e.g., toluene) and salting out with sodium chloride to improve phase separation.
  • Typical yields exceed 85%, often reaching 88% or higher.

Process parameters:

Step Condition Details
Temperature −15 to +10 °C (preferably +5 to +10 °C) Controlled during pH adjustment
pH adjustment 1 4 to 9 (preferably 6 to 7) Using aqueous base (KOH or NaOH, 4-6% w/w)
Concentration Post pH adjustment, concentration of mixture Before organic solvent addition
pH adjustment 2 9 to 12 Further base addition before organic extraction
Extraction solvent Toluene or aromatic hydrocarbons Organic phase separated containing product
Yield >85% (preferably >88%) Based on 4-(aminomethyl)benzoic acid starting material

This process is optimized to minimize premature hydrolysis of the methyl ester and maximize extraction efficiency.

Preparation of this compound

Condensation Reaction

  • The methyl 4-aminobenzoate is reacted with 4-methoxybenzaldehyde in methanol or other suitable solvents.
  • The reaction is typically performed at room temperature or under mild reflux for several hours (3–4 hours).
  • A catalytic amount of acid, such as acetic acid, may be added to facilitate the condensation.
  • The product precipitates or can be isolated by solvent evaporation and recrystallization from methanol.
  • The E-configuration of the imine bond is confirmed by spectroscopic methods and crystallography in related compounds.

Typical Experimental Procedure

Step Description Conditions/Notes
Reactants Methyl 4-aminobenzoate + 4-methoxybenzaldehyde Molar ratio approximately 1:1
Solvent Methanol Often used for both reactants and recrystallization
Catalyst Acetic acid (catalytic amount) Facilitates imine formation
Temperature Room temperature to mild reflux 3 to 4 hours reaction time
Isolation Filtration and washing Product isolated by filtration and recrystallization
Yield Typically 78–92% Based on starting amine or aldehyde

Summary Table of Preparation Methods

Preparation Step Method Description Key Conditions Yield (%) Reference
Esterification of 4-(aminomethyl)benzoic acid Acid-catalyzed esterification with methanol, pH and temperature control Temp: −15 to +10 °C; pH: 4–9 then 9–12; solvent extraction with toluene >85 (preferably >88)
Catalytic hydrogenation of methyl 4-cyanobenzoate Hydrogenation to amine intermediate Standard catalytic hydrogenation Not specified
Condensation to form Schiff base Reaction of methyl 4-aminobenzoate with 4-methoxybenzaldehyde in methanol Room temp or reflux, acetic acid catalyst, 3–4 h 78–92
Recrystallization Purification from methanol Ambient conditions High purity obtained

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzoate, a compound with significant potential in various scientific fields, has been the subject of growing research interest. This article explores its applications, particularly in the realms of medicinal chemistry, materials science, and nonlinear optics.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, studies involving synthesized complexes of this compound have shown effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

In addition to antibacterial activity, this compound has been investigated for its anti-inflammatory effects. A study highlighted its potential role in modulating inflammatory responses in macrophages and adipocytes, suggesting therapeutic applications in treating inflammatory diseases .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of this compound and its derivatives have been extensively studied using density functional theory (DFT). These compounds have shown promise as NLO materials due to their ability to enhance charge transport and luminescence properties. Theoretical calculations indicate that these compounds could be utilized in photonic devices and optical switches .

Synthesis of Metal Complexes

The compound also serves as a ligand in the synthesis of metal complexes, which are being explored for their magnetic and photochemical properties. Transition metal complexes derived from this ligand have shown potential applications in catalysis and molecular electronics .

Case Study 1: Antibacterial Screening

A comprehensive study was conducted to evaluate the antibacterial activity of various derivatives of this compound. The compounds were tested against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents.

Case Study 2: NLO Material Development

In another study focused on nonlinear optics, researchers synthesized several derivatives of this compound and evaluated their NLO properties using Z-scan techniques. The findings revealed that certain derivatives exhibited high third-order nonlinear susceptibility, making them suitable candidates for applications in optical limiting and signal processing devices.

Mechanism of Action

The mechanism of action of Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate

Structural Differences :

  • The ethyl ester analog replaces the methyl group with an ethyl chain and introduces a hydroxyl group at the 2-position of the methoxyphenyl ring.
    Property Differences :
  • NLO Activity : Density functional theory (DFT) studies indicate that the ethyl derivative exhibits a higher first hyperpolarizability (β = 5.79 × 10⁻³⁰ esu) compared to the methyl analog (β = 4.32 × 10⁻³⁰ esu). The hydroxyl group enhances intramolecular charge transfer (ICT), while the ethyl group marginally increases electron density at the ester moiety .
  • Solubility : The ethyl ester shows slightly improved solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its larger alkyl chain .

Table 1: Key Properties of Methyl vs. Ethyl Derivatives

Property Methyl Derivative Ethyl Derivative
Molecular Weight (g/mol) 285.30 313.34
Hyperpolarizability (β, ×10⁻³⁰ esu) 4.32 5.79
Melting Point (°C) 162–164 (lit.) 155–157 (lit.)
Synthetic Yield 68–72% 58–65%
Comparison with Quinoline-Based Piperazinyl Benzoates (C1–C7)

Structural Differences :

  • Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) feature a quinoline-piperazine core instead of a Schiff base. The methoxy group is replaced with halogen or alkylthio substituents in some analogs (e.g., C4: 4-fluorophenyl; C5: 4-methylthiophenyl) . Property Differences:
  • Biological Activity: The quinoline-piperazine derivatives show enhanced antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 1.2–3.8 μM for C6) compared to the Schiff base (IC₅₀ > 10 μM), attributed to improved membrane permeability from the piperazine moiety .
  • Thermal Stability: Quinoline derivatives exhibit higher thermal stability (decomposition >250°C) due to rigid aromatic stacking, whereas the Schiff base decomposes at ~200°C .

Table 2: Comparative Analysis of Quinoline Derivatives vs. Target Compound

Parameter Target Schiff Base C6 (4-Methoxyphenyl Quinoline)
Core Structure Benzoate-Schiff base Quinoline-piperazine-benzoate
Key Functional Groups 4-Methoxyphenyl, imine 4-Methoxyphenyl, quinoline
Anticancer IC₅₀ (μM) >10 2.1
λ_max (UV-Vis, nm) 320 365
Comparison with Long-Chain Alkyl Derivatives (1c, 1d)

Structural Differences :

  • Compounds 1c and 1d (e.g., 3,4-bis(nonyloxy)phenyl derivatives) incorporate extended alkyl chains (C9 and C12) on the benzoyloxy groups, contrasting with the compact methoxy group in the target compound . Property Differences:
  • Liquid Crystalline Behavior : The long alkyl chains in 1c and 1d induce mesophase behavior (smectic phases at 80–120°C), whereas the target compound lacks liquid crystallinity due to its rigid, planar structure .
  • Synthetic Complexity : Derivatives like 1d require multi-step synthesis (yield: 52–56%) compared to the straightforward condensation used for the Schiff base (yield: 62–72%) .
Comparison with Aminophenoxy-Methyl Benzoates (21, 22)

Structural Differences :

  • Compounds 21 and 22 (e.g., Methyl 4-((4-aminophenoxy)methyl)benzoate) replace the imine group with an aminophenoxymethyl linker, eliminating conjugation between the aromatic rings . Property Differences:
  • Chemical Reactivity : The absence of the imine bond reduces susceptibility to hydrolysis, enhancing stability in aqueous media (t₁/₂ > 48 hours for 21 vs. t₁/₂ = 6 hours for the Schiff base) .
  • Applications : While the Schiff base is explored for NLO, compound 22 (carboxylic acid form) is utilized as a linker for drug-protein conjugation due to its carboxylate group .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzoate, and how is structural confirmation achieved?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using Pd(dppf)Cl₂ as a catalyst in a THF/water solvent system with K₂CO₃ as a base, followed by condensation with 4-methoxybenzaldehyde to form the imine linkage . Alternatively, Knoevenagel condensation can be employed, where methyl 4-aminobenzoate reacts with 4-methoxybenzaldehyde under acidic or thermal conditions .

For structural confirmation :

  • NMR spectroscopy (¹H and ¹³C) identifies key functional groups (e.g., imine proton at δ 8.3–8.5 ppm, ester carbonyl at ~168 ppm) .
  • Mass spectrometry (FAB or ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 701) .
  • Elemental analysis validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Basic: What are the dominant chemical reactivity patterns of this compound in synthetic applications?

Answer:
Key reactivity centers include:

  • Imine group : Susceptible to nucleophilic addition (e.g., Grignard reagents) or hydrolysis under acidic conditions to regenerate the amine and aldehyde .
  • Ester moiety : Hydrolyzable to carboxylic acids under basic conditions (e.g., NaOH/EtOH) or reducible to alcohols using LiAlH₄ .
  • Aromatic methoxy groups : Participate in electrophilic substitution (e.g., nitration, halogenation) due to electron-donating effects .

Advanced: How can researchers optimize Pd-catalyzed synthesis when encountering low yields or side products?

Answer:
Common optimization strategies include:

  • Solvent screening : Compare polar aprotic (e.g., CH₃CN) vs. biphasic systems (THF/H₂O). Evidence suggests THF/H₂O improves boronate coupling efficiency .
  • Catalyst loading : Reduce Pd(dppf)Cl₂ to ≤5 mol% to minimize palladium black formation .
  • Temperature control : Maintain 80°C for Suzuki coupling but lower to 70°C for imine condensation to prevent decomposition .
  • Additives : KI in CH₃CN enhances oxidative addition kinetics in aryl halide activation .

Advanced: How to resolve contradictory spectral data (e.g., overlapping signals in NMR) during characterization?

Answer:

  • 2D NMR techniques : Use HSQC or COSY to differentiate overlapping aromatic proton signals near δ 7.0–7.5 ppm .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism in the imine group) via single-crystal analysis (CCDC deposition recommended) .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation in the imine bond) by cooling to −40°C .

Application: How is this compound applied in the design of luminescent or aggregation-induced emission (AIE) materials?

Answer:
The planar imine-ester structure enables π-π stacking in solid-state matrices, making it a fluorophore in AIE-active systems. For example:

  • Mechanochemical grinding with AIE precursors generates full-color luminescent materials for data encryption .
  • Photophysical tuning : Modify the methoxy group’s position to alter emission wavelengths (e.g., bathochromic shifts via extended conjugation) .

Advanced: What methodologies assess this compound’s potential in enzyme inhibition or medicinal chemistry?

Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
  • Molecular docking : Model interactions with active sites (e.g., hydrogen bonding via the ester carbonyl and imine nitrogen) .
  • SAR studies : Synthesize analogs (e.g., replacing methoxy with halogens) to correlate substituent effects with bioactivity .

Advanced: How to address discrepancies in reaction yields when scaling up synthesis?

Answer:

  • Kinetic profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates .
  • Purification challenges : Replace flash chromatography with recrystallization (e.g., chloroform/hexane) for gram-scale batches .
  • Batch variability : Pre-dry solvents (THF over molecular sieves) to prevent hydrolysis side reactions .

Basic: What spectroscopic and computational tools predict the compound’s stability under varying pH conditions?

Answer:

  • UV-Vis spectroscopy : Track imine hydrolysis by monitoring absorbance shifts at λ ~300 nm .
  • DFT calculations : Calculate hydrolysis activation energies (e.g., B3LYP/6-31G* level) to predict pH-dependent degradation .
  • HPLC-MS : Quantify degradation products (e.g., 4-methoxybenzaldehyde) in buffered solutions .

Application: How is this compound utilized in polymer or coordination chemistry?

Answer:

  • Metal coordination : The imine nitrogen and ester oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) to form MOFs .
  • Polymer precursors : Incorporate into polyamides via polycondensation with diamines, enhancing thermal stability .

Advanced: What strategies mitigate competing side reactions during imine formation?

Answer:

  • Dean-Stark trap : Remove H₂O to shift equilibrium toward imine formation .
  • Acid catalysis : Use p-toluenesulfonic acid (1–5 mol%) to accelerate Schiff base formation without over-protonating the amine .
  • Solvent choice : Employ anhydrous toluene or ethanol to minimize hydrolysis .

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